molecular formula C7H8N4 B15198465 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

Cat. No.: B15198465
M. Wt: 148.17 g/mol
InChI Key: IFKGZIDQLFHTLM-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine can be synthesized through various methods. One common approach involves the cyclization of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another method includes the treatment of diphenylhydrazone and pyridine with iodine .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups such as halogens are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazolopyridines.

Scientific Research Applications

1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

  • 1H-pyrazolo[3,4-b]pyridine
  • 2H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[3,4-c]pyridine

Uniqueness: 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the N1 position and amino group at the C6 position contribute to its specificity and potency as a kinase inhibitor .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-6-amine

InChI

InChI=1S/C7H8N4/c1-11-7-5(4-9-11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10)

InChI Key

IFKGZIDQLFHTLM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)N)C=N1

Origin of Product

United States

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